Product packaging for LH-RH II (chicken)(Cat. No.:CAS No. 91097-16-4)

LH-RH II (chicken)

Cat. No.: B1612488
CAS No.: 91097-16-4
M. Wt: 1236.3 g/mol
InChI Key: JNVXACSECVMTSD-XJIZABAQSA-N
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Description

Evolutionary Perspective and Discovery of [His5, Trp7, Tyr8]GnRH Isoforms

The evolutionary history of GnRH-II is a testament to its fundamental importance in vertebrate physiology. It is considered the most ancient and conserved form of GnRH, having been identified in nearly all vertebrate classes, from primitive bony fish to complex mammals, including humans. core.ac.ukfrontiersin.orgnih.gov Its structure has remained unchanged for over 500 million years of evolution, suggesting a strong selective pressure to maintain its form and function. weizmann.ac.ilfrontiersin.orgnih.gov In contrast, the primary reproductive GnRH (GnRH-I) evolved later, around 350 million years ago, and its amino acid sequence shows greater variability among different vertebrate species. frontiersin.org

The discovery of GnRH-II isoforms began with its initial isolation from the brains of chickens, which led to its original name, chicken GnRH-II. nih.govoup.comnih.gov Subsequently, this peptide was identified in a wide range of other vertebrates, including amphibians, reptiles, and various mammals. core.ac.uknih.gov The presence of multiple GnRH forms within a single species is a common phenomenon in vertebrates, with most species possessing at least two, and sometimes three, distinct isoforms. wikipedia.orgoup.com These isoforms differ in their amino acid sequences, their locations within the body, and their developmental origins. oup.com

The gene for GnRH-II (GNRH2) is distinct from the gene for GnRH-I and is located on a different chromosome in humans (chromosome 20 for GNRH2 and chromosome 8 for GNRH1). psu.eduwikipedia.org While the GnRH-II gene is present in many mammalian species, including horses and pigs, it is notably absent or inactivated in some common laboratory animals like rats. frontiersin.orgwikipedia.org This has posed challenges for researchers studying its function. wikipedia.org

Distinctive Nomenclature: [His5, Trp7, Tyr8]GnRH as Gonadotropin-Releasing Hormone II (GnRH II)

The specific nomenclature [His5, Trp7, Tyr8]GnRH precisely describes the amino acid sequence of this decapeptide in relation to the primary mammalian GnRH-I. The structure of GnRH-I is pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. frontiersin.org The nomenclature for GnRH-II indicates that at position 5, the amino acid is Histidine (His), at position 7 it is Tryptophan (Trp), and at position 8 it is Tyrosine (Tyr). These three amino acid substitutions distinguish it from GnRH-I. psu.eduoup.com

Initially termed "chicken GnRH-II" due to its discovery in chickens, the name was later simplified to "Gonadotropin-Releasing Hormone II" (GnRH-II) or LHRH-II to avoid confusion as it was identified in a broad range of vertebrate species. frontiersin.orgnih.govwikipedia.org This standardized naming reflects its status as a distinct and highly conserved isoform. Other names for this compound include Gonadoliberin-2 and Luliberin II. uniprot.orgguidetopharmacology.org

FeatureGonadotropin-Releasing Hormone I (GnRH-I)Gonadotropin-Releasing Hormone II (GnRH-II)
Amino Acid Sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2pGlu-His-Trp-Ser-His -Gly-Trp -Tyr -Pro-Gly-NH2
Evolutionary Age ~350 million years>500 million years
Conservation Varies among vertebratesHighly conserved across vertebrates
Primary Function Regulation of reproductionNeuromodulation, regulation of energy balance and reproductive behavior, among others.
Human Gene Location Chromosome 8Chromosome 20

Broad Biological Significance of [His5, Trp7, Tyr8]GnRH in Vertebrate Physiology

While GnRH-I is primarily known as the "master regulator" of the reproductive axis, the biological roles of GnRH-II are more diverse and not fully understood. frontiersin.orgrjlbpcs.com Although it can stimulate the release of gonadotropins like luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary, it is significantly less potent in this role compared to GnRH-I. psu.edunih.gov This suggests that gonadotropin release is not its primary function. nih.gov

Instead, research points to a variety of other important roles for GnRH-II in vertebrate physiology:

Neuromodulation: GnRH-II is predominantly found in extrahypothalamic brain regions, such as the midbrain and limbic structures, suggesting a role as a neuromodulator or neurotransmitter. weizmann.ac.ilcore.ac.ukfrontiersin.org In amphibians, for instance, it has been shown to be a potent inhibitor of potassium (K+) channels in the sympathetic nervous system, a mechanism that could facilitate rapid excitatory neurotransmission. oup.com

Regulation of Reproductive Behavior and Energy Status: Studies in various species, including the musk shrew, indicate that GnRH-II plays a crucial role in coordinating reproductive behavior with the body's energy status. psu.edunih.gov For example, central infusion of GnRH-II can enhance sexual receptivity and inhibit food intake. nih.gov This suggests that GnRH-II may act as a permissive signal for reproduction when energy resources are sufficient.

Peripheral Tissue Regulation: GnRH-II and its receptor are expressed in various peripheral tissues, including the reproductive organs. psu.eduunl.edu In pigs, for example, GnRH-II is involved in regulating semen quality and follicular function. unl.edu In humans, it has been found in the placenta and may play a role in regulating cell proliferation and hormone secretion in an autocrine or paracrine manner. psu.eduoup.com

Potential Role in Cancer: There is emerging evidence that GnRH-II may have anti-proliferative effects in certain cancer cell lines, such as those from ovarian and endometrial cancers. scispace.com These effects appear to be mediated by a specific GnRH-II receptor. scispace.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H69N17O13 B1612488 LH-RH II (chicken) CAS No. 91097-16-4

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H69N17O13/c61-50(80)27-66-59(89)49-10-5-17-77(49)60(90)47(18-32-11-13-37(79)14-12-32)75-55(85)43(19-33-23-64-40-8-3-1-6-38(33)40)71-52(82)28-67-53(83)45(21-35-25-62-30-68-35)73-58(88)48(29-78)76-56(86)44(20-34-24-65-41-9-4-2-7-39(34)41)72-57(87)46(22-36-26-63-31-69-36)74-54(84)42-15-16-51(81)70-42/h1-4,6-9,11-14,23-26,30-31,42-49,64-65,78-79H,5,10,15-22,27-29H2,(H2,61,80)(H,62,68)(H,63,69)(H,66,89)(H,67,83)(H,70,81)(H,71,82)(H,72,87)(H,73,88)(H,74,84)(H,75,85)(H,76,86)/t42-,43-,44-,45-,46-,47-,48-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVXACSECVMTSD-XJIZABAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CNC(=O)C(CC5=CN=CN5)NC(=O)C(CO)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CN=CN8)NC(=O)C9CCC(=O)N9)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CNC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@@H]9CCC(=O)N9)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H69N17O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30238410
Record name LHRH, his(5)-trp(7)-tyr(8)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1236.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91097-16-4
Record name LHRH, his(5)-trp(7)-tyr(8)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091097164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LHRH, his(5)-trp(7)-tyr(8)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Molecular Architecture and Structural Determinants of His5, Trp7, Tyr8 Gnrh

Genomic Organization and Transcriptional Regulation of [His5, Trp7, Tyr8]GnRH

The genetic blueprint for [His5, Trp7, Tyr8]GnRH provides fundamental insights into its expression and physiological roles.

In humans, the gene encoding [His5, Trp7, Tyr8]GnRH is located on chromosome 20. oup.com This is distinct from the gene for GnRH I, which is found on chromosome 8. oup.com The gene for [His5, Trp7, Tyr8]GnRH, also known as GnRH-II, codes for a preprohormone that includes a signal peptide, the GnRH decapeptide, and GnRH-associated peptides (GAPs). nih.govpnas.org The structure of the preprohormone for [His5, Trp7, Tyr8]GnRH differs from that of GnRH I, notably in the number and sequence of the associated peptides. nih.gov

The expression of the gene for [His5, Trp7, Tyr8]GnRH exhibits a broad tissue distribution, suggesting a wider range of functions compared to GnRH I. While GnRH I is primarily found in the hypothalamus, [His5, Trp7, Tyr8]GnRH is expressed in various parts of the brain, including the mesencephalon, and in peripheral tissues. nih.govweizmann.ac.il In humans, significantly higher levels of its mRNA are found outside the brain, particularly in the kidney, bone marrow, and prostate. oup.com This widespread distribution points to its involvement in diverse physiological processes beyond the regulation of reproduction. oup.com Studies have also shown its expression in neuronal cell lines, such as TE-671 medulloblastoma and LAN-1 neuroblastoma cells, and in placental JEG-3 cells. weizmann.ac.iloup.com

Primary Sequence Analysis and Evolutionary Conservation of [His5, Trp7, Tyr8]GnRH

The amino acid sequence of [His5, Trp7, Tyr8]GnRH is key to its unique properties.

[His5, Trp7, Tyr8]GnRH is a decapeptide that shares a 70% sequence homology with mammalian GnRH I. researchgate.net The key difference lies in the substitution of three amino acids at positions 5, 7, and 8. oup.comguidetopharmacology.org In [His5, Trp7, Tyr8]GnRH, the Tyrosine (Tyr) at position 5 in GnRH I is replaced by Histidine (His), Leucine (Leu) at position 7 is replaced by Tryptophan (Trp), and Arginine (Arg) at position 8 is replaced by Tyrosine (Tyr). guidetopharmacology.orgnih.gov This variant is also known as chicken GnRH-II (cGnRH-II) and is remarkably conserved across vertebrate species, from fish to humans, suggesting its fundamental biological importance over 500 million years of evolution. weizmann.ac.iloup.comconicet.gov.ar

Comparison of Amino Acid Sequences
PositionGnRH I[His5, Trp7, Tyr8]GnRH (GnRH-II)
1pGlupGlu
2HisHis
3TrpTrp
4SerSer
5TyrHis
6GlyGly
7LeuTrp
8ArgTyr
9ProPro
10Gly-NH2Gly-NH2

The amino acid substitutions at positions 5, 7, and 8 are not merely incidental; they play a crucial role in the stability and biological activity of the peptide. Research indicates that the His5, Trp7, and Tyr8 residues help to stabilize the β-turn conformation of GnRH-II. researchgate.net This pre-configured structure is thought to contribute to its increased stability compared to GnRH I, which is approximately six-fold higher. researchgate.net This enhanced stability may be a factor in its diverse tissue distribution. researchgate.net Studies involving the systematic incorporation of these residues into the GnRH I sequence have revealed their individual contributions. For instance, replacing Tyr5 with His5 in GnRH I increases its binding affinity and antiproliferative potency. nih.govoup.com The substitution of Arg8 with Tyr8 has been shown to create a more selective analog with high antiproliferative potency but poor stimulation of inositol (B14025) phosphate (B84403) production, a key signaling pathway for gonadotropin release. nih.govoup.comoncohemakey.com

Conformational Dynamics and Tertiary Structure Investigations of [His5, Trp7, Tyr8]GnRH

The three-dimensional shape of [His5, Trp7, Tyr8]GnRH is a critical determinant of its interaction with its receptor. Both GnRH I and GnRH-II adopt a β-turn conformation, which is essential for high-affinity binding to the GnRH receptor. researchgate.netnih.gov However, GnRH-II exhibits a more pre-configured structure, meaning it does not require significant conformational changes to activate its receptor. researchgate.net This inherent structural arrangement is believed to be a major factor in its high affinity for various GnRH receptors. oup.com The central residues (5-8) are crucial for establishing this conformation, which in turn properly presents the N- and C-termini for receptor binding and activation. oup.com Docking studies with molecular models of the human GnRH receptor suggest that the Tyr8 residue of GnRH-II engages in different contacts compared to the Arg8 of GnRH I, potentially stabilizing different receptor conformations that lead to differential intracellular signaling. nih.govoup.com

Elucidation of Beta-Turn Conformations in [His⁵, Trp⁷, Tyr⁸]GnRH

A critical structural motif for the biological activity of GnRH and its analogs is the β-turn, a type of secondary structure that causes a reversal in the direction of the polypeptide chain. nih.govmdpi.com In native GnRH-I, a predominant β-II' turn conformation is observed, typically involving the amino acid sequence from Tyr⁵ to Arg⁸ (Tyr⁵-Gly⁶-Leu⁷-Arg⁸). oup.comnih.gov This folded structure brings the N-terminus and C-terminus of the peptide into close proximity, which is essential for high-affinity binding to the mammalian GnRH receptor. nih.gov The flexibility of the native peptide is largely due to the achiral glycine (B1666218) residue at position 6, and substituting it with a D-amino acid can further stabilize this turn. mdpi.compnas.org

Studies on [His⁵, Trp⁷, Tyr⁸]GnRH reveal that it also adopts a β-turn conformation, similar to GnRH-I. frontiersin.org However, a key distinction is that the β-II' turn in [His⁵, Trp⁷, Tyr⁸]GnRH is considered to be inherently more stable or "pre-configured". frontiersin.orgoup.comnih.gov This intrinsic stability is attributed to the collective influence of the His⁵, Trp⁷, and Tyr⁸ residues. oup.com This pre-stabilized turn may explain why, unlike GnRH-I, the incorporation of a D-amino acid at position 6 does not significantly enhance the binding affinity of GnRH-II, as the molecule is already in an optimal conformation for receptor interaction. oup.com

Structural Contributions of Specific Amino Acid Residues to Peptide Folding

The specific amino acids at positions 5, 7, and 8 in [His⁵, Trp⁷, Tyr⁸]GnRH are not merely sequence variations but are fundamental determinants of its three-dimensional structure and, consequently, its distinct biological activity profile. The aromatic nature of histidine, tryptophan, and tyrosine allows them to participate in various non-covalent interactions, such as hydrophobic and stacking interactions, which are critical for stabilizing the folded structure of proteins and peptides. wikipedia.org Research involving the systematic substitution of these residues into the GnRH-I backbone has provided significant insights into their individual contributions. oup.com

Histidine at Position 5 (His⁵): Replacing the original Tyrosine (Tyr⁵) of GnRH-I with Histidine (His⁵) creates an analog, [His⁵]GnRH-I, that has been identified as a potent suppressor of cell growth. oup.com This substitution was found to significantly increase binding affinity at the human GnRH receptor. nih.govoup.com This suggests that the imidazole (B134444) side chain of histidine at this position plays a crucial role in enhancing the interaction with the receptor, contributing to a more stable ligand-receptor complex. It is the first natural L-amino acid substitution shown to increase the binding affinity of GnRH. nih.gov

Tryptophan at Position 7 (Trp⁷): When Leucine (Leu⁷) in GnRH-I is replaced by Tryptophan (Trp⁷), the resulting analog, [Trp⁷]GnRH-I, shows a marked increase in its ability to inhibit cell number compared to GnRH-I, without significantly altering its affinity or its ability to stimulate inositol phosphate (IP) production. oup.com The bulky, hydrophobic indole (B1671886) ring of tryptophan at this position likely influences the peptide's conformation, favoring a structure that is more effective at initiating antiproliferative signals. oup.com

Tyrosine at Position 8 (Tyr⁸): The substitution of Arginine (Arg⁸) in GnRH-I with Tyrosine (Tyr⁸) yields one of the most selective GnRH analogs. oup.com This [Tyr⁸]GnRH-I analog demonstrates high antiproliferative potency while being very poor at generating IP, the primary signaling pathway for gonadotropin release. nih.govoup.com Molecular docking studies suggest a reason for this functional divergence. While Arg⁸ of GnRH-I interacts with an aspartate residue (Asp³⁰²) in the GnRH receptor, the Tyr⁸ in GnRH-II and [Tyr⁸]GnRH-I faces away from this residue and appears to make different contacts. nih.govoncohemakey.comnih.gov This altered interaction is believed to stabilize a different active conformation of the receptor, leading to selective activation of signaling pathways responsible for cell growth inhibition over those for gonadotropin stimulation. oup.comoncohemakey.com

The combined effect of these three residues in [His⁵, Trp⁷, Tyr⁸]GnRH results in a molecule with a stabilized β-turn and a unique orientation within the receptor binding pocket, underpinning its distinct biological profile. frontiersin.orgoup.com

Data Tables

Table 1: Effects of Amino Acid Substitutions on GnRH-I Activity

This table summarizes the observed effects when individual amino acids from [His⁵, Trp⁷, Tyr⁸]GnRH are substituted into the GnRH-I sequence, based on studies using rat and human GnRH receptors expressed in HEK293 cells. oup.com

Substitution in GnRH-IEffect on Receptor Binding AffinityEffect on Inositol Phosphate (IP) ProductionEffect on Antiproliferative Potency
Tyr⁵ → His⁵ IncreasedPotent StimulatorHigh
Leu⁷ → Trp⁷ Not Significantly ModifiedSimilar to GnRH-IIncreased
Arg⁸ → Tyr⁸ DecreasedVery PoorHigh

Iii. Receptor Binding and Ligand Receptor Complex Studies of His5, Trp7, Tyr8 Gnrh

Characterization of Gonadotropin-Releasing Hormone Receptor Type II (GnRHR2)

The physiological effects of [His5, Trp7, Tyr8]GnRH are mediated through its interaction with a distinct receptor, the Type II Gonadotropin-Releasing Hormone Receptor (GnRHR2).

The cognate receptor for [His5, Trp7, Tyr8]GnRH has been cloned and characterized in various species, including amphibians and mammals. nih.gov Like the classical Type I GnRH receptor (GnRHR1), GnRHR2 is a member of the G protein-coupled receptor (GPCR) superfamily, featuring a characteristic seven-transmembrane (7-TM) domain structure. nih.gov However, significant structural differences exist between the two receptor subtypes. GnRHR2 is only about 40% homologous to GnRHR1 and, crucially, possesses a C-terminal cytoplasmic tail, a feature that is absent in mammalian GnRHR1. nih.gov This intracellular tail is a common feature in non-mammalian GnRHR1 and is known to be involved in receptor desensitization and internalization, processes that are distinctly different in the mammalian GnRHR1.

The expression of the GnRHR2 gene is widespread, indicating diverse physiological roles beyond the regulation of gonadotropin release. nih.gov In mammals, GnRHR2 transcripts are found ubiquitously throughout the body. nih.gov Within the central nervous system, expression has been noted in the forebrain, midbrain, and hindbrain. nih.gov Unlike GnRHR1, which is highly concentrated in the anterior pituitary, GnRHR2 expression is relatively low in this region. nih.gov

Endogenous expression is prominent in numerous peripheral tissues, particularly reproductive organs such as the ovaries, uterus, prostate, and placenta, as well as in various reproductive cancer cells. nih.govnih.gov The presence and functionality of the GnRHR2 gene vary among species. While it is retained and functional in Old World monkeys, musk shrews, and pigs, the gene is absent in mice and largely deleted in rats. nih.gov

The status of GnRHR2 in humans is a subject of considerable scientific investigation. The human GnRHR2 gene, located on chromosome 1, contains a frameshift mutation and a premature stop codon, which are predicted to prevent the translation of a full-length, functional 7-TM receptor. nih.govoup.com

Despite this, a growing body of evidence supports the existence of a functional GnRHR2 protein in human tissues. nih.gov Studies have shown that [His5, Trp7, Tyr8]GnRH (GnRH-II) can elicit biological effects in human reproductive cancer cells that express GnRHR2 mRNA but have low or blocked GnRHR1. nih.gov These potent anti-proliferative and pro-apoptotic effects suggest the presence of a functional receptor for GnRH-II. nih.gov One hypothesis is that a truncated, five-transmembrane (5-TM) isoform of GnRHR2 may be produced, which remains capable of binding ligands and transducing signals. nih.gov The detection of GnRHR2 mRNA and protein (via immunostaining) in both normal and malignant human reproductive tissues continues to fuel research into its physiological and pathological roles. nih.gov

Affinities and Selectivities of [His5, Trp7, Tyr8]GnRH for GnRH Receptors

The specific amino acid sequence of [His5, Trp7, Tyr8]GnRH confers a distinct binding profile for the two types of GnRH receptors.

[His5, Trp7, Tyr8]GnRH is the cognate, high-affinity ligand for the GnRHR2. The receptor is highly selective for this particular GnRH variant. nih.gov Research indicates that [His5, Trp7, Tyr8]GnRH binds to its cognate receptor, GnRHR2, with a significantly higher affinity—reportedly a 24-fold increase—compared to its affinity for GnRHR1. nih.govresearchgate.net This selectivity is believed to be determined by specific amino acid sequences within the receptor's structure. nih.gov

Conversely, while GnRHR1 binds its native ligand (GnRH-I) with very high affinity, it can also bind [His5, Trp7, Tyr8]GnRH, although with reduced affinity. nih.gov This cross-reactivity is not reciprocal; GnRHR2 demonstrates a clear preference for [His5, Trp7, Tyr8]GnRH over GnRH-I. nih.gov This preferential binding underpins the distinct biological functions attributed to the GnRH-II/GnRHR2 system.

LigandReceptorRelative Binding Affinity
[His5, Trp7, Tyr8]GnRH (GnRH-II)GnRHR2High (Cognate Ligand)
[His5, Trp7, Tyr8]GnRH (GnRH-II)GnRHR1Low to Moderate
GnRH-IGnRHR1High (Cognate Ligand)
GnRH-IGnRHR2Low

The amino acid substitutions at positions 5, 7, and 8 relative to mammalian GnRH-I are critical determinants of receptor binding affinity and selectivity. Much of the SAR data has been generated using mammalian pituitary receptors, which are primarily GnRHR1, providing a clear picture of how these changes affect binding to the classical receptor.

Histidine at Position 5 (His5): The substitution of the native Tyrosine (Tyr) with Histidine (His) at position 5 has a notable effect. Studies on mammalian GnRHR1 show that the presence of His5 tends to enhance the binding potency of the analogue. However, this increased affinity is often coupled with a reduction in the peptide's efficacy to stimulate gonadotropin release, suggesting a potential uncoupling between receptor binding and activation.

Tryptophan at Position 7 (Trp7): The mammalian GnRHR1 appears to tolerate substitutions at position 7 reasonably well. The presence of Tryptophan (Trp) at this position is a feature of several potent GnRH analogues, including salmon GnRH and [His5, Trp7, Tyr8]GnRH. The combination of Trp7 with His5 and Tyr8 is thought to overcome the significant loss in binding affinity to GnRHR1 that would otherwise result from the substitution at position 8.

Tyrosine at Position 8 (Tyr8): Position 8 is a key determinant for high-affinity binding to the mammalian GnRHR1, which shows a strong preference for Arginine (Arg). Replacing Arg8 with a neutral amino acid like Tyrosine (Tyr) dramatically reduces binding affinity for the GnRHR1. This highlights a fundamental difference in the ligand-binding pockets of GnRHR1 and GnRHR2, as Tyr8 is an integral part of the high-affinity ligand for GnRHR2.

Substitution (vs. GnRH-I)Effect on Binding to GnRHR1Effect on Efficacy at GnRHR1
Tyr5 → His5Enhances binding affinityReduces LH-releasing potency
Leu7 → Trp7Tolerated; contributes to overcoming Arg8 substitutionVariable; can maintain or enhance activity
Arg8 → Tyr8Greatly reduces binding affinityReduces potency

Comparative Receptor Binding Kinetics of [His5, Trp7, Tyr8]GnRH with GnRH I and Analogues

The binding affinity of [His5, Trp7, Tyr8]GnRH to pituitary GnRH receptors has been extensively compared with that of mammalian GnRH (GnRH I) and other analogues. These studies reveal significant differences in potency and receptor interaction depending on the species and the specific amino acid sequence of the ligand.

In a comparative study using a rat pituitary receptor binding assay, [His5, Trp7, Tyr8]GnRH demonstrated a higher binding affinity than several other non-mammalian GnRH variants. nih.gov The median effective dose (ED50) for [His5, Trp7, Tyr8]GnRH was found to be 19 nM, which is considerably more potent than [Gln8]GnRH (chicken I GnRH) with an ED50 of 1480 nM and [Trp7, Leu8]GnRH (salmon GnRH) with an ED50 of 258 nM. nih.gov However, its affinity was lower than that of mammalian GnRH, which had an ED50 of 2.9 nM in the same assay. nih.gov This highlights the critical role of the Arg8 residue in mammalian GnRH for high-affinity binding to mammalian receptors. nih.govoup.com

Conversely, when tested in a chicken pituitary cell bioassay, [His5, Trp7, Tyr8]GnRH was found to be more potent at releasing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) than both mammalian GnRH and chicken I GnRH. nih.gov This suggests that the Trp7 residue may contribute to enhanced activity in avian systems. nih.gov The substitution of Tyr5 with His in [His5, Trp7, Tyr8]GnRH has been shown to enhance binding potency but can reduce the efficacy of LH-releasing activity in sheep pituitary cells. oup.com

The structural conformation of [His5, Trp7, Tyr8]GnRH, which is stabilized by the His5, Trp7, and Tyr8 residues, is believed to exist in a pre-configured β-turn. nih.govoup.com This conformation may reduce its susceptibility to degradation and does not require significant conformational changes for receptor activation. nih.gov

Comparative Receptor Binding Affinity (ED50) in Rat Pituitary Assay
CompoundED50 (nM)
Mammalian GnRH (GnRH I)2.9
[His5, Trp7, Tyr8]GnRH (Chicken GnRH II)19
[Trp7, Leu8]GnRH (Salmon GnRH)258
[Gln8]GnRH (Chicken I GnRH)1480
Comparative Luteinizing Hormone (LH) Release in Sheep Pituitary Cells (Relative Potency)
CompoundRelative Potency
Mammalian GnRH (GnRH I)1.0
[His5, Trp7, Tyr8]GnRH (Chicken GnRH II)0.084
[Trp7, Leu8]GnRH (Salmon GnRH)0.047
[Gln8]GnRH (Chicken I GnRH)0.016

Advanced Structural Elucidation of [His5, Trp7, Tyr8]GnRH-Receptor Interactions

The precise molecular interactions between [His5, Trp7, Tyr8]GnRH and the GnRH receptor are being unraveled through advanced computational techniques, providing a deeper understanding of the structural basis for its binding and activity.

Computational Docking and Molecular Dynamics Simulations of Ligand-Receptor Complexes

While a crystal structure of the [His5, Trp7, Tyr8]GnRH-receptor complex is not available, computational methods such as molecular docking and molecular dynamics (MD) simulations have been employed to model these interactions. uit.nonih.govuit.no These studies typically utilize homology models of the GnRH receptor, which belongs to the G-protein coupled receptor (GPCR) family, based on the structures of related receptors like the human β2-adrenergic receptor or rhodopsin. nih.gov

Molecular docking simulations predict the preferred orientation and binding mode of the ligand within the receptor's binding pocket. uit.nonih.gov These models suggest that GnRH analogues interact with residues located in the extracellular loops and the transmembrane helices of the receptor. nih.govguidetopharmacology.org

MD simulations are then used to refine the docked complex and to study its dynamic behavior over time. uit.nonih.gov These simulations provide insights into the conformational changes that occur in both the ligand and the receptor upon binding and can help to identify key stabilizing interactions, such as hydrogen bonds and hydrophobic contacts. uit.noresearchgate.net For instance, simulations have been used to explore the role of the extracellular loop 2 (ECL2) as a potential regulator of ligand entry into the binding pocket of the GnRH receptor. nih.gov The pre-configured β-turn conformation of [His5, Trp7, Tyr8]GnRH is a key feature in these models, influencing how it fits within the receptor's binding site. nih.gov

Identification of Key Receptor Residues for [His5, Trp7, Tyr8]GnRH Recognition

Through a combination of site-directed mutagenesis studies and computational modeling, several key amino acid residues within the GnRH receptor have been identified as crucial for ligand binding and recognition. guidetopharmacology.orgoup.com While many of these studies have focused on the binding of GnRH I to the mammalian type I GnRH receptor, the findings provide a strong basis for understanding the binding of [His5, Trp7, Tyr8]GnRH.

Key residues in the human GnRH receptor that are important for ligand binding include Asp(98), Trp(101), Asn(102), Lys(121), Asn(212), and Asp(302). oup.com The interaction between the positively charged Arg8 of mammalian GnRH and a negatively charged residue in the receptor, such as Asp302 in the third extracellular loop of the catfish GnRH receptor, is considered critical for high-affinity binding in those systems. researchgate.net Given that [His5, Trp7, Tyr8]GnRH lacks this arginine, its interaction with this part of the receptor is different, which is consistent with its lower binding affinity to mammalian receptors. nih.gov

Iv. Intracellular Signaling Cascades Mediated by His5, Trp7, Tyr8 Gnrh

G-Protein Coupling and Primary Transduction Mechanisms

GnRH receptors are classic G protein-coupled receptors (GPCRs) characterized by seven transmembrane domains. nih.gov Upon ligand binding, these receptors undergo a conformational change that facilitates the activation of heterotrimeric G proteins, leading to the dissociation of the Gα subunit from the Gβγ dimer and subsequent downstream signaling. The GnRH receptor can couple to different G protein subfamilies, including Gq/11, Gs, and Gi, leading to the activation of distinct effector enzymes and the generation of second messengers. bioscientifica.comoup.com

Activation of Gq/11-Linked Signaling Pathways

The primary and most well-characterized signaling pathway for GnRH receptors in pituitary gonadotropes involves coupling to the Gq/11 subfamily of G proteins. bioscientifica.comoup.com Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This pathway is fundamental for the secretion of gonadotropins. ed.ac.uk

Studies comparing GnRH-I and [His5, Trp7, Tyr8]GnRH (GnRH-II) have revealed differences in their ability to activate the Gq/11 pathway. In model systems using HEK293 cells expressing the rat or human GnRH receptor, GnRH-I is more potent than GnRH-II in stimulating inositol phosphate (B84403) production, which is indicative of Gαq activation. ed.ac.ukoup.com This suggests that while [His5, Trp7, Tyr8]GnRH can activate Gq/11-linked signaling, it may do so with lower efficacy compared to GnRH-I in certain cellular contexts. oup.com The differential activation of the Gq/11 pathway by various GnRH analogs highlights the concept of ligand-induced selective signaling, where different ligands can stabilize distinct receptor conformations that preferentially couple to specific G proteins. nih.gov

For instance, transient transfection studies have shown that the green monkey type-II GnRH receptor (gmGnRHR-2) can couple to Gq/11-linked signaling pathways. nih.govresearchgate.net Similarly, in goldfish, both identified GnRH receptor subtypes (GfA and GfB) couple to Gq/11, as evidenced by the stimulation of inositol phosphate formation by GnRH agonists. pnas.org

Engagement of Gs-Linked Signaling Pathways

In addition to the canonical Gq/11 pathway, GnRH receptors, including those that bind [His5, Trp7, Tyr8]GnRH, can also engage Gs-linked signaling pathways. oncohemakey.comtandfonline.com The activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). unl.edu

Evidence for Gs coupling comes from studies in various cell types. For example, pretreatment of rat pituitary cells with cholera toxin, which constitutively activates Gs, results in an increase in GnRH-stimulated luteinizing hormone (LH) release, suggesting a role for Gs in gonadotropin secretion. oncohemakey.com Furthermore, studies on the green monkey type-II GnRH receptor (gmGnRHR-2) have demonstrated its ability to induce cAMP responsive element-driven transcriptional activities, indicating coupling to Gs-linked signaling pathways. nih.govresearchgate.net In human female reproductive tissues, the Gs/cAMP pathway is involved in the initial response of pituitary gonadotropes to GnRH analogs. oup.com

Involvement of Gi/cAMP Signaling Axis

The GnRH receptor can also couple to the Gi subfamily of G proteins, which typically inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. bioscientifica.com This pathway is often associated with the antiproliferative effects of GnRH analogs in cancer cells. bioscientifica.commdpi.com

Studies have demonstrated GnRH receptor coupling to Gi in various cancer cell lines, including those from ovarian, uterine endometrial, and prostate cancers. oncohemakey.com In prostate cancer cells, for instance, the GnRH receptor is linked to a Gi protein, and its activation leads to the inhibition of cAMP accumulation, which is thought to mediate the antiproliferative action of GnRH analogs. bioscientifica.com Pertussis toxin, which inactivates Gi/o proteins, has been shown to decrease inositol phosphate production in response to GnRH in rat pituitary cells, suggesting a potential cross-talk between Gi and Gq signaling pathways. oncohemakey.com The involvement of the Gi/cAMP signaling axis highlights a crucial mechanism through which [His5, Trp7, Tyr8]GnRH and other analogs can exert direct effects on tumor growth. bioscientifica.com

Activation of Secondary Messenger Systems and Kinase Pathways

The initial signals generated by G-protein activation are amplified and diversified through the activation of secondary messenger systems and a complex network of protein kinases. These downstream signaling events ultimately orchestrate the cellular responses to [His5, Trp7, Tyr8]GnRH, including changes in gene expression, cell proliferation, and apoptosis.

Regulation of Inositol Phosphate Production

As a direct consequence of Gq/11 activation, the production of inositol phosphates is a key signaling event mediated by GnRH receptors. nih.govoup.com The generation of inositol 1,4,5-trisphosphate (IP3) from the hydrolysis of PIP2 is a critical step in this pathway. IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.

Structure-activity relationship studies have shown that the amino acid composition of GnRH analogs significantly influences their potency in stimulating inositol phosphate (IP) production. For example, GnRH-I is generally more potent than [His5, Trp7, Tyr8]GnRH (GnRH-II) in stimulating IP generation. ed.ac.ukoup.com The substitution of Arg8 in GnRH-I with Tyr8, a residue found in GnRH-II, results in an analog with very poor inositol phosphate generation but high antiproliferative potency. oup.com This dissociation between IP production and antiproliferative effects underscores the involvement of other signaling pathways in mediating the anti-cancer actions of certain GnRH analogs. ed.ac.uk

GnRH AnalogRelative Potency for Inositol Phosphate ProductionRelative Potency for AntiproliferationCell System
GnRH-IHigherLowerHEK293 cells with rat/human GnRH receptor
[His5, Trp7, Tyr8]GnRH (GnRH-II)LowerHigherHEK293 cells with rat/human GnRH receptor
[Tyr8]GnRH-IVery PoorHighHEK293 cells with rat receptor

Modulation of Mitogen-Activated Protein Kinases (MAPKs): p38 and JNK Pathways

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in transducing extracellular signals to the nucleus, thereby regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. researchgate.net The GnRH receptor is known to activate several MAPK cascades, including the p38 MAPK and the c-Jun N-terminal kinase (JNK) pathways. bioscientifica.commdpi.com

The activation of p38 MAPK and JNK is often associated with cellular stress responses and apoptosis. researchgate.net Studies have shown that the pro-apoptotic activity of GnRH analogs in certain cancer cells is mediated through these pathways. mdpi.com For instance, in BPH-1 cells, the p38 MAPK pathway was found to mediate the pro-apoptotic activity of GnRH analogs. mdpi.com Similarly, JNK activation has been demonstrated to be involved in the pro-apoptotic effects of GnRH analogs in castration-resistant prostate cancer cells. mdpi.com

While some studies suggest that [His5, Trp7, Tyr8]GnRH (GnRH-II) activates p38 MAPK, the involvement of the JNK pathway appears to be cell-type specific. nih.gov In OVCAR-3 ovarian cancer cells, for example, GnRH-II was shown to activate the ERK1/2 pathway, but not the JNK/SAPK pathway, to exert its antiproliferative effects. nih.gov The activation of JNK is highly dependent on cytosolic Ca2+ and is regulated through a pathway involving the serial stimulation of PKC and c-Src. bioscientifica.com

Abbreviation/Common NameFull Chemical Name
[His5, Trp7, Tyr8]GnRHLHRH, his(5)-trp(7)-tyr(8)-
GnRH-IGonadotropin-Releasing Hormone I
GnRH-IIGonadotropin-Releasing Hormone II
[Tyr8]GnRH-ILHRH, tyr(8)-
[Trp7]GnRH-ILHRH, trp(7)-
[His5]GnRH-ILHRH, his(5)-
[His5,Trp7]GnRH-ILHRH, his(5)-trp(7)-
[His5,Tyr8]GnRH-ILHRH, his(5)-tyr(8)-

Exploration of Other Intracellular Signaling Elements

Beyond the canonical Gαq/11-protein pathway, which leads to inositol phosphate production and is the primary route for pituitary gonadotropin secretion, the activation of the GnRH receptor by [His⁵, Trp⁷, Tyr⁸]GnRH engages a diverse array of other signaling molecules. core.ac.ukoup.comoup.com Research indicates that the antiproliferative and apoptotic effects observed with [His⁵, Trp⁷, Tyr⁸]GnRH in various cancer cell lines are mediated through pathways distinct from those controlling reproduction. oup.comnih.gov

One significant alternative pathway involves the Gαi protein. nih.govoup.com Activation of Gαi-mediated signaling is linked to the potent antiproliferative and apoptotic activities of [His⁵, Trp⁷, Tyr⁸]GnRH. nih.gov This pathway can involve downstream effectors such as focal adhesion complexes, including the non-receptor tyrosine kinase c-Src, and the stress-activated protein kinase cascades involving p38 and c-Jun N-terminal kinase (JNK). oup.com Furthermore, the extracellular signal-regulated kinase (ERK) cascade is another critical pathway activated by GnRH receptors, playing a role in controlling the transcription of gonadotropin subunits. core.ac.ukbath.ac.uk

Recent studies have also identified the phosphoinositide 3-kinase (PI3K) pathway as a key component of [His⁵, Trp⁷, Tyr⁸]GnRH signaling. In goldfish pituitary cells, which express two native GnRH isoforms including [His⁵, Trp⁷, Tyr⁸]GnRH (GnRH2), this ligand was found to selectively activate specific catalytic subunits of class I PI3K to mediate hormone release. oup.com For instance, the stimulation of luteinizing hormone (LH) release by [His⁵, Trp⁷, Tyr⁸]GnRH involves the p110β and p110δ isoforms of PI3K, whereas growth hormone (GH) release is dependent on p110β and p110γ. oup.com This demonstrates a highly specific, ligand-driven engagement of intracellular signaling components. The involvement of p110β and p110γ also provides physiological evidence for Gβγ-dependent signal transduction downstream of GnRH receptor activation, a novel finding in GnRH biology. oup.com

Functional Selectivity and Differential Signaling of [His⁵, Trp⁷, Tyr⁸]GnRH

The concept of functional selectivity, or ligand-biased signaling, is crucial to understanding the diverse actions of [His⁵, Trp⁷, Tyr⁸]GnRH. core.ac.uked.ac.uk This paradigm posits that a ligand can stabilize distinct conformations of a G protein-coupled receptor (GPCR), leading to the preferential activation of a specific subset of downstream signaling pathways. oup.comed.ac.uk [His⁵, Trp⁷, Tyr⁸]GnRH and GnRH I, despite binding to the same type I GnRH receptor in mammals, exemplify this principle by eliciting different signaling profiles and, consequently, different physiological effects. nih.goved.ac.uked.ac.uk

Distinct Signaling Profiles Compared to GnRH I

The signaling differences between [His⁵, Trp⁷, Tyr⁸]GnRH and GnRH I are well-documented. While GnRH I is a more potent activator of the Gαq/11 pathway, which stimulates the production of inositol phosphate (IP) to trigger gonadotropin release from the pituitary, [His⁵, Trp⁷, Tyr⁸]GnRH is comparatively less effective in this regard. oup.comnih.govnih.gov Conversely, [His⁵, Trp⁷, Tyr⁸]GnRH is significantly more potent than GnRH I in its antiproliferative effects on various cancer cell lines, an action mediated by alternative pathways such as Gαi. nih.govoup.comnih.gov

This functional divergence is rooted in the structural differences between the two ligands, specifically at positions 5, 7, and 8 of the decapeptide sequence. oup.combioscientifica.com Molecular docking studies suggest that the Arg⁸ residue in GnRH I interacts with an aspartate residue (Asp³⁰²) in the third extracellular loop of the GnRH receptor. oup.comnih.gov In contrast, the Tyr⁸ residue of [His⁵, Trp⁷, Tyr⁸]GnRH appears to make different contacts, potentially with the second extracellular loop, thereby stabilizing a different receptor conformation. nih.govnih.gov This structural nuance is believed to be a primary determinant of the differential signaling observed. oup.comnih.govnih.gov

The table below summarizes the comparative potency of GnRH I and [His⁵, Trp⁷, Tyr⁸]GnRH (GnRH II) in two distinct functional assays using HEK293 cells stably expressing the rat GnRH receptor.

LigandSignaling Pathway / EffectRelative Potency
GnRH IInositol Phosphate (IP) Production (Gαq Pathway)More Potent
[His⁵, Trp⁷, Tyr⁸]GnRHInositol Phosphate (IP) Production (Gαq Pathway)Less Potent
GnRH IAntiproliferative Effect (Cell Growth Inhibition)Less Potent
[His⁵, Trp⁷, Tyr⁸]GnRHAntiproliferative Effect (Cell Growth Inhibition)More Potent

This table is based on findings reported in multiple studies. nih.govnih.gov

Further evidence of differential signaling comes from the selective activation of PI3K isoforms. oup.com As detailed in the table below, [His⁵, Trp⁷, Tyr⁸]GnRH utilizes a distinct combination of PI3K catalytic subunits to stimulate LH and GH release compared to other GnRH isoforms like salmon GnRH (sGnRH). oup.com

Hormone ReleasePI3K Isoforms Activated by [His⁵, Trp⁷, Tyr⁸]GnRH
Luteinizing Hormone (LH)p110β and p110δ
Growth Hormone (GH)p110β and p110γ

Data derived from studies in goldfish pituitary cells. oup.com

Ligand-Biased Signaling Paradigms and Implications

The differential activation of signaling pathways by [His⁵, Trp⁷, Tyr⁸]GnRH is a clear example of a ligand-biased signaling paradigm, also termed "ligand-induced selective-signaling" (LiSS). ed.ac.uknih.gov This concept proposes that GnRH I and [His⁵, Trp⁷, Tyr⁸]GnRH stabilize different active receptor conformations, which in turn preferentially couple to different G-proteins and downstream effectors. nih.govnih.govnih.gov The ability of the receptor to adopt multiple active states, each favoring a particular signaling output, forms the molecular basis of this phenomenon. nih.gov

The implications of this biased agonism are significant, particularly for therapeutic development. The discovery that the antiproliferative and pituitary-stimulatory effects of GnRH analogs are mediated by separate signaling pathways opens the door for designing highly selective drugs. oup.comnih.govnih.gov For instance, analogs could be developed to specifically target the Gαi-mediated antiproliferative pathway in cancer cells, thereby minimizing the effects on the Gαq-mediated reproductive axis. oup.com Structure-activity relationship studies have shown that substituting Arg⁸ in GnRH I with Tyr⁸ produces an analog with very poor IP generation but high antiproliferative potency, highlighting the feasibility of this approach. oup.comnih.goved.ac.uk These findings provide a strong foundation for the development of novel GnRH analogs as targeted cancer therapeutics that could act directly on tumors, inhibit pituitary gonadotropins, or achieve both effects simultaneously. nih.gov

V. Physiological and Biological Actions of His5, Trp7, Tyr8 Gnrh

Central Neuroendocrine Functions of [His5, Trp7, Tyr8]GnRH

Like other GnRH isoforms, a primary function of [His5, Trp7, Tyr8]GnRH is to stimulate the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary gland. oup.com These gonadotropins are essential for regulating gametogenesis and gonadal steroid production, forming a critical link in the reproductive axis. nih.govoup.com The interaction of [His5, Trp7, Tyr8]GnRH with pituitary gonadotrope cells triggers the release of LH and FSH, although its potency and selectivity can differ significantly from other GnRH forms. nih.govoup.comoup.com

Research across different species has demonstrated that [His5, Trp7, Tyr8]GnRH is a highly potent secretagogue of gonadotropins, often exceeding the potency of mammalian GnRH (LHRH) and other variants like chicken GnRH-I ([Gln8]GnRH).

In studies using dispersed pituitary cells from chickens, [His5, Trp7, Tyr8]GnRH was found to be significantly more potent in releasing both LH and FSH compared to mammalian GnRH and chicken GnRH-I. nih.govoup.com Specifically, it was approximately 5.6 times more potent than chicken GnRH-I in stimulating LH release and about 13.5 times more potent in stimulating FSH release. nih.govoup.com In contrast, when tested on cultured sheep pituitary cells, while still active, its relative potency for LH release was lower than that of mammalian GnRH. nih.gov In male monkeys, [His5, Trp7, Tyr8]GnRH was also shown to stimulate the secretion of both LH and FSH from pituitary cultures. oup.com

The following tables summarize the comparative potency of [His5, Trp7, Tyr8]GnRH and other GnRH analogs in stimulating gonadotropin release from chicken pituitary cells, based on their median effective dose (ED50).

Interactive Table: Comparative Potency (ED50 in nM) for LH Release from Chicken Pituitary Cells
CompoundED50 (nM) for LH ReleaseRelative Potency
[His5, Trp7, Tyr8]GnRH0.0555.6
Mammalian GnRH0.270.93
[Gln8]GnRH (Chicken I)0.281.0
[Trp7, Leu8]GnRH (Salmon)0.112.5

Data sourced from studies on dispersed chicken pituitary cells. nih.govoup.com Lower ED50 indicates higher potency. Relative potency is compared to [Gln8]GnRH.

Interactive Table: Comparative Potency (ED50 in nM) for FSH Release from Chicken Pituitary Cells
CompoundED50 (nM) for FSH ReleaseRelative Potency
[His5, Trp7, Tyr8]GnRH0.03413.5
[Gln8]GnRH (Chicken I)0.371.0
[Trp7, Leu8]GnRH (Salmon)0.181.8

Data sourced from studies on dispersed chicken pituitary cells. nih.govoup.com Lower ED50 indicates higher potency. Relative potency is compared to [Gln8]GnRH.

A notable characteristic of [His5, Trp7, Tyr8]GnRH is its preferential activity towards FSH release in certain species. nih.govoup.com Studies have shown that while it potently releases both gonadotropins, its relative activity for FSH release can be even greater than for LH. nih.govoup.com In chicken pituitary cell assays, the potency of [His5, Trp7, Tyr8]GnRH for FSH release was 13.5 times that of chicken GnRH-I, whereas its potency for LH release was 5.6 times greater. nih.govoup.com This suggests a more pronounced effect on FSH-releasing activity. nih.gov Further research has described this as a "slight selective FSH-releasing activity," indicating a nuanced differential regulation of gonadotropin secretion. nih.gov

The hypothalamic-pituitary-gonadal (HPG) axis is the central framework for regulating reproduction, governed by the pulsatile release of GnRH from the hypothalamus. researchgate.netcambridge.org This pulsatile signal is crucial; continuous GnRH exposure leads to the desensitization of pituitary receptors and a shutdown of gonadotropin release. unimi.it

[His5, Trp7, Tyr8]GnRH plays a significant modulatory role within this axis. While the mammalian GnRH-I form is considered the primary regulator of gonadotropin release in mammals, the widespread presence of [His5, Trp7, Tyr8]GnRH (GnRH-II) in the brain and its storage in the median eminence and pituitary stalk suggest it also has neurohormonal functions at the pituitary level. researchgate.netcore.ac.uk Its production can be influenced by other hormones, such as FSH, which has been shown to upregulate GnRH-II gene transcription in human granulosa-luteal cells, indicating a complex feedback loop within the HPG axis. frontiersin.org The presence of distinct neuronal populations producing different GnRH isoforms suggests they may have different physiological roles in controlling the HPG axis. oup.comresearchgate.net

Beyond its role as a neurohormone, [His5, Trp7, Tyr8]GnRH functions extensively as a neurotransmitter and neuromodulator throughout the central nervous system (CNS). nih.gov Unlike GnRH-I, which is found predominantly in the hypothalamus, [His5, Trp7, Tyr8]GnRH is widely distributed in other brain regions, particularly the midbrain and hindbrain. researchgate.netoup.com This distinct distribution points to functions separate from direct pituitary regulation. researchgate.netoup.com

In amphibians, for instance, [His5, Trp7, Tyr8]GnRH is thought to play a neuromodulatory role, while mammalian GnRH is the primary regulator of gonadotropin release. researchgate.net In fish, GnRH2 fibers are associated with specific GnRH receptors in the brain, suggesting neuromodulatory functions related to systems controlling locomotion and sensory perception. researchgate.net Its activity has been demonstrated in bullfrog sympathetic ganglia, where it inhibits M-current, a type of potassium current, which sensitizes neurons to depolarization. nih.gov This action highlights its role in modulating neuronal excitability. nih.gov The universal conservation of this peptide's structure suggests it is critical for a variety of reproductive and non-reproductive behaviors and functions mediated through the nervous system. nih.gov

Regulation of Gonadotropin Secretion (LH and FSH) from the Pituitary

Extrapituitary and Peripheral Endocrine Functions of [His5, Trp7, Tyr8]GnRH

The actions of [His5, Trp7, Tyr8]GnRH are not confined to the brain and pituitary. It exerts a range of functions in peripheral tissues, acting as a local signaling molecule.

In some vertebrates, [His5, Trp7, Tyr8]GnRH has been shown to stimulate the release of growth hormone from the pituitary, an action distinct from its effect on gonadotropins. pnas.orgpnas.org In the bullfrog, it has been observed to increase plasma concentrations of the catecholamines adrenaline and noradrenaline, suggesting a role in regulating the sympathoadrenal system. nih.gov Furthermore, evidence points to a direct role within the gonads and other reproductive tissues. nih.gov Studies have shown that GnRH-II and its receptor can directly stimulate steroidogenesis in the porcine testis and may be involved in ovarian steroidogenesis and placental function in females. nih.gov There is also growing interest in its presence and antiproliferative effects in various cancer cells, suggesting functions that extend beyond traditional endocrine regulation. nih.goved.ac.uk

Involvement in Reproductive Organ Physiology

[His5, Trp7, Tyr8]GnRH and its specific receptor (GnRHR-II) are expressed in numerous reproductive organs, including the ovary, uterus, endometrium, and testis, suggesting a significant role in the local regulation of reproductive processes, independent of the pituitary gland. mdpi.com

Research indicates that [His5, Trp7, Tyr8]GnRH acts directly on the gonads to modulate steroidogenesis and other cellular functions. In the ovary, it is implicated in the regulation of follicular development, luteinization, and steroid hormone production. scispace.com Studies in human granulosa-luteal cells show that [His5, Trp7, Tyr8]GnRH can inhibit both basal and human chorionic gonadotropin (hCG)-stimulated progesterone (B1679170) secretion, an effect similar to that of GnRH-I. scispace.com The expression of [His5, Trp7, Tyr8]GnRH in these cells is, in turn, regulated by hormones such as 17β-estradiol, which increases its mRNA expression, and progesterone, which appears to have an inhibitory effect. frontiersin.org This suggests a complex local feedback system within the ovary. Furthermore, [His5, Trp7, Tyr8]GnRH has been shown to have anti-proliferative effects in human ovarian surface epithelial cells. bioscientifica.com

In the testis, [His5, Trp7, Tyr8]GnRH functions as a direct stimulator of testosterone (B1683101) synthesis and secretion. nih.gov Studies in pigs, a species with a functional GnRHR-II, have been particularly revealing. In boars, the levels of [His5, Trp7, Tyr8]GnRH and its receptor are more abundant within the testis than in the hypothalamus or pituitary gland. nih.gov The receptor has been localized specifically to Leydig cells, the primary site of testosterone production. frontiersin.org Ex vivo experiments using testicular explants demonstrated that treatment with [His5, Trp7, Tyr8]GnRH stimulates testosterone release to a degree similar to that of hCG, confirming a direct, LH-independent action on steroidogenesis. frontiersin.orgnih.gov

Table 1: Research Findings on Direct Gonadal Effects of [His5, Trp7, Tyr8]GnRH

OrganSpecies/ModelObserved EffectReference
OvaryHuman Granulosa-Luteal CellsInhibited basal and hCG-stimulated progesterone secretion. scispace.com
OvaryHuman Granulosa-Luteal CellsExpression is increased by 17β-estradiol and inhibited by progesterone. frontiersin.org
OvaryHuman Ovarian Surface EpitheliumExhibits anti-proliferative effects. bioscientifica.com
TestisPig (Boar)Directly stimulates testosterone secretion from Leydig cells, independent of LH. frontiersin.orgnih.gov
TestisPig (Boar) Testicular ExplantsStimulated testosterone release similar to hCG treatment. frontiersin.org

[His5, Trp7, Tyr8]GnRH is a key local regulator in the uterus and placenta, playing a critical role in the processes of implantation and placentation. nih.gov Both the peptide and its receptor are found in the human endometrium and placenta. frontiersin.orgnih.gov Research has shown that [His5, Trp7, Tyr8]GnRH is an important autocrine and/or paracrine factor in facilitating the invasion of the maternal endometrium by trophoblasts, a crucial step for successful embryo implantation. nih.govoup.com

Studies suggest that [His5, Trp7, Tyr8]GnRH can modify the expression of biochemical factors essential for regulating this invasive process at the maternal-fetal interface. psu.edu Interestingly, some evidence indicates that the actions of [His5, Trp7, Tyr8]GnRH in these tissues are mediated via signaling pathways distinct from those used by GnRH-I, suggesting a unique and non-redundant role in placental physiology. psu.edu

Actions in Non-Reproductive Tissues and Systems

The influence of [His5, Trp7, Tyr8]GnRH extends beyond reproductive organs, with significant neuromodulatory roles affecting behavior and effects on other endocrine systems.

A substantial body of evidence indicates that [His5, Trp7, Tyr8]GnRH acts within the central nervous system as a critical link between energy status, feeding, and sexual behavior. nih.govnih.gov Unlike GnRH-I, its primary role is not the direct stimulation of gonadotropins, but rather the modulation of behaviors based on metabolic cues. nih.gov

Studies across several vertebrate species have established an anorexigenic (food intake-suppressing) role for this peptide. frontiersin.orgnih.gov In zebrafish and goldfish, intracerebroventricular (ICV) injection of [His5, Trp7, Tyr8]GnRH significantly decreases food consumption in a dose-dependent manner. frontiersin.orgnih.govnih.gov This effect appears to be mediated through the GnRH type I receptor in these species. frontiersin.orgnih.gov Furthermore, in zebrafish, mRNA levels of [His5, Trp7, Tyr8]GnRH in the hypothalamus increase in fish that are overfed, suggesting it acts as a signal to reduce feeding when energy is abundant. frontiersin.orgnih.gov Similar anorexigenic effects have been observed in mammals, such as the female musk shrew, where central administration of the peptide decreases food intake. nih.govoup.com

In parallel with its role in feeding, [His5, Trp7, Tyr8]GnRH is a key permissive regulator of female sexual behavior, particularly in relation to energy balance. psu.edunih.gov In female musk shrews, food restriction inhibits mating behavior and is associated with reduced levels of [His5, Trp7, Tyr8]GnRH mRNA and peptide in the brain. nih.govnih.gov Central administration of [His5, Trp7, Tyr8]GnRH can reinstate sexual receptivity in these underfed females. psu.edunih.gov Similarly, in marmoset monkeys, the peptide stimulates proceptive sexual behaviors. oup.com This suggests that [His5, Trp7, Tyr8]GnRH acts as a neurochemical signal, permitting the expression of energetically costly reproductive behaviors only when sufficient energy resources are available. psu.edunih.gov

Table 2: Research Findings on Neurobehavioral Effects of [His5, Trp7, Tyr8]GnRH

BehaviorSpecies/ModelKey FindingReference
FeedingZebrafish, GoldfishICV injection induces a dose-dependent decrease in food intake (anorexigenic effect). frontiersin.orgnih.govnih.gov
FeedingZebrafishmRNA levels increase in the hypothalamus of overfed fish. frontiersin.orgnih.gov
FeedingMusk Shrew (female)Central infusion significantly decreases short-term food consumption. oup.com
Sexual BehaviorMusk Shrew (female)Central infusion reinstates sexual behavior in food-restricted females. psu.edunih.gov
Sexual BehaviorMarmoset Monkey (female)Central infusion increases proceptive sexual behaviors. oup.com
Sexual BehaviorSparrow (female)Administration stimulated courtship behavior. oup.com

The actions of [His5, Trp7, Tyr8]GnRH are not confined to the reproductive and central nervous systems. Evidence suggests it can influence other endocrine pathways and organ systems. For instance, a link to the adrenal axis has been identified in a transgenic swine model where knockdown of the GnRHR-II receptor resulted in reduced serum concentrations of 11-deoxycortisol, a precursor to cortisol. mdpi.com This finding points to a potential role for the [His5, Trp7, Tyr8]GnRH system in modulating adrenal steroidogenesis. mdpi.com Additionally, there may be an indirect influence on adrenal function, as the hypothalamus-pituitary-adrenal axis can be affected by gonadal steroids and LH, the latter of which can influence adrenal androgen production. auajournals.org

Furthermore, [His5, Trp7, Tyr8]GnRH and its receptor are expressed in non-reproductive tissues like the breast, where it is thought to have direct anti-proliferative effects on cancer cells, suggesting a role in regulating cell growth in other organ systems. frontiersin.org

Autocrine and Paracrine Mechanisms of [His5, Trp7, Tyr8]GnRH Action

A defining feature of [His5, Trp7, Tyr8]GnRH physiology is its function as an autocrine and paracrine signaling molecule. oup.com While GnRH-I is known for its endocrine role, traveling from the hypothalamus to the pituitary, [His5, Trp7, Tyr8]GnRH is ubiquitously expressed in peripheral tissues where it exerts local control over cellular processes. nih.govmdpi.com This local action is a common theme across its functions in both reproductive and non-reproductive tissues.

In the gonads, the co-localization of the peptide and its receptor in ovarian and testicular cells provides strong evidence for autocrine/paracrine loops regulating steroidogenesis and cell proliferation. mdpi.comscispace.com For example, the binding of [His5, Trp7, Tyr8]GnRH to its receptor on Leydig cells is implicated in the autocrine/paracrine regulation of testosterone production. mdpi.com Similarly, in the human ovary, endometrium, and placenta, this system is believed to regulate crucial functions like follicular development, implantation, and trophoblast invasion through local signaling. nih.govscispace.comoup.com This mechanism allows for fine-tuned, tissue-specific regulation that is independent of central pituitary control. bioscientifica.com This local regulatory role also extends to pathological conditions, with evidence for autocrine/paracrine loops influencing the growth of endometrial and breast cancer cells. frontiersin.org

Vi. Advanced Structure Activity Relationship Sar Studies of His5, Trp7, Tyr8 Gnrh Analogs

Design and Optimization of [His5, Trp7, Tyr8]GnRH Agonists

The design of potent and stable agonists based on the [His5, Trp7, Tyr8]GnRH scaffold has been a key area of research. These efforts aim to enhance the biological activity and therapeutic potential of this naturally occurring peptide.

The substitution of amino acids at specific positions in the [His5, Trp7, Tyr8]GnRH sequence has profound effects on its agonistic potency, influencing both receptor binding affinity and the ability to trigger downstream signaling pathways that lead to gonadotropin release.

Research has demonstrated that [His5, Trp7, Tyr8]GnRH is notably more potent than mammalian GnRH (mGnRH) and chicken GnRH-I ([Gln8]GnRH) in avian species. In dispersed chicken pituitary cells, [His5, Trp7, Tyr8]GnRH is approximately 5.6-fold more potent at releasing luteinizing hormone (LH) and 13.5-fold more potent at releasing follicle-stimulating hormone (FSH) compared to chicken GnRH-I. oup.commdpi.com This inherent high potency makes it an attractive template for further analog design.

The amino acid residues at positions 5, 7, and 8 are critical determinants of this enhanced activity in certain species. Studies in goldfish have revealed the presence of GnRH receptors that exhibit a higher affinity for [His5, Trp7, Tyr8]GnRH than for other GnRH variants. pnas.org In contrast, in mammalian systems such as cultured sheep pituitary cells, [His5, Trp7, Tyr8]GnRH is less potent than mGnRH, highlighting species-specific differences in receptor selectivity. oup.com

The following interactive data table summarizes the comparative biological activities of [His5, Trp7, Tyr8]GnRH and other GnRH analogs in chicken pituitary cells.

CompoundLH Release ED50 (nM)Relative LH PotencyFSH Release ED50 (nM)Relative FSH Potency
Mammalian GnRH0.270.93--
[Gln8]GnRH (Chicken I)0.281.00.371.0
[His5, Trp7, Tyr8]GnRH (Chicken II)0.0555.60.03413.5
[Trp7, Leu8]GnRH (Salmon)0.112.50.181.8

Data sourced from studies on dispersed chicken pituitary cells. oup.com

Further investigations into chimeric analogs have elucidated the individual contributions of these substitutions. For instance, in mammalian systems, a His5 substitution can be accommodated, while substitutions at position 8 are more influential in determining receptor fidelity. oup.com

A key strategy in the development of GnRH superagonists has been the substitution of the glycine (B1666218) residue at position 6 with a D-amino acid. This modification confers resistance to enzymatic degradation and stabilizes a bioactive conformation, leading to a significant increase in potency and duration of action.

This principle has been successfully applied to the [His5, Trp7, Tyr8]GnRH backbone. The introduction of a D-Arg6 residue into [His5, Trp7, Tyr8]GnRH resulted in a superagonist with markedly enhanced biological activity. oup.com In chicken pituitary cells, this analog was 4-fold more potent for LH release and 2-fold more potent for FSH release compared to the parent [His5, Trp7, Tyr8]GnRH. oup.com The enhancement was even more dramatic in a mammalian system, where the D-Arg6 analog exhibited a 9-fold increase in LH-releasing activity in cultured sheep pituitary cells and a 46-fold increase in binding affinity to rat pituitary receptors. oup.com

The following interactive data table illustrates the enhanced potency of the D-Arg6 superagonist analog of [His5, Trp7, Tyr8]GnRH.

SystemCompoundBiological EffectEnhancement of Activity
Chicken Pituitary Cells[D-Arg6, His5, Trp7, Tyr8]GnRHLH Release4-fold vs. [His5, Trp7, Tyr8]GnRH
Chicken Pituitary Cells[D-Arg6, His5, Trp7, Tyr8]GnRHFSH Release2-fold vs. [His5, Trp7, Tyr8]GnRH
Sheep Pituitary Cells[D-Arg6, His5, Trp7, Tyr8]GnRHLH Release9-fold vs. [His5, Trp7, Tyr8]GnRH
Rat Pituitary Receptors[D-Arg6, His5, Trp7, Tyr8]GnRHReceptor Binding46-fold vs. [His5, Trp7, Tyr8]GnRH

Data reflects the fold-increase in activity compared to the unmodified [His5, Trp7, Tyr8]GnRH. oup.com

Development and Pharmacological Characterization of [His5, Trp7, Tyr8]GnRH Antagonists

While extensive research has been conducted on GnRH antagonists derived from the mammalian GnRH structure, there is a notable lack of publicly available scientific literature detailing the design and pharmacological characterization of antagonists specifically based on the [His5, Trp7, Tyr8]GnRH backbone.

Due to the absence of developed antagonists based on the [His5, Trp7, Tyr8]GnRH structure in the available literature, the molecular mechanisms underlying their potential antagonistic action have not been elucidated. It is known that some mammalian GnRH antagonists can exhibit agonist activity at the chicken GnRH receptor, highlighting significant differences in the molecular interactions between ligand and receptor across species. nih.gov This suggests that the structural requirements for antagonism at receptors that preferentially bind [His5, Trp7, Tyr8]GnRH may be distinct.

Vii. Methodological Approaches and Experimental Paradigms in His5, Trp7, Tyr8 Gnrh Research

In Vivo Animal Models for Physiological Studies

Aquatic Vertebrate Models (e.g., Zebrafish, Goldfish)

Aquatic vertebrates, particularly teleost fish, have proven to be invaluable models for studying the distinct functions of GnRH isoforms. Most fish species possess at least two forms of GnRH, including the highly conserved [His5, Trp7, Tyr8]GnRH. injbir.com

Zebrafish (Danio rerio): The zebrafish has emerged as a powerful model for investigating the non-reproductive roles of [His5, Trp7, Tyr8]GnRH. Research has demonstrated that this peptide acts as an anorexigenic factor, playing a role in the regulation of feeding behavior. nih.govfrontiersin.org In experimental paradigms, intracerebroventricular (ICV) injection of [His5, Trp7, Tyr8]GnRH into zebrafish led to a significant, dose-dependent decrease in food consumption. nih.gov This effect was blocked by the administration of a GnRH type I receptor antagonist, Antide, indicating that the anorexigenic action is mediated through a specific GnRH receptor system. nih.govfrontiersin.org Furthermore, studies have shown that the expression levels of mRNA for [His5, Trp7, Tyr8]GnRH in the hypothalamus are influenced by feeding conditions, suggesting a dynamic regulatory feedback loop. nih.govfrontiersin.org

Goldfish (Carassius auratus): Goldfish are a classic model in fish endocrinology. In this species, [His5, Trp7, Tyr8]GnRH is one of two endogenous forms, alongside salmon GnRH (sGnRH). physiology.orgdntb.gov.ua Research in goldfish has revealed that these two GnRH forms can stimulate the release of both gonadotropins and growth hormone from the pituitary, often through distinct GnRH receptors with different ligand selectivities. physiology.orgdntb.gov.ua This model has been instrumental in demonstrating that different GnRH isoforms can have overlapping yet separate functions within the same organism, highlighting the complexity of neuroendocrine regulation.

Research Findings in Aquatic Models for [His5, Trp7, Tyr8]GnRH
Model OrganismExperimental ApproachKey FindingsReference
Zebrafish (Danio rerio)Intracerebroventricular (ICV) injection of [His5, Trp7, Tyr8]GnRHActs as an anorexigenic (appetite-suppressing) factor. nih.govfrontiersin.org
Zebrafish (Danio rerio)Co-administration with GnRH receptor antagonist (Antide)The anorexigenic effect is blocked, confirming receptor-mediated action. nih.govfrontiersin.org
Goldfish (Carassius auratus)In vitro pituitary cell cultureStimulates release of both gonadotropins and growth hormone. physiology.orgdntb.gov.ua
Tilapia (Oreochromis niloticus)Double-label immunocytochemistry[His5, Trp7, Tyr8]GnRH nerve fibers are in close association with specific GnRH receptors in the brain, suggesting neuromodulatory roles. nih.govresearchgate.net

Avian and Primate Models for Comparative Physiology (e.g., Quail, Rhesus Macaque)

Comparative studies using avian and primate models have been essential for understanding the evolutionarily conserved and species-specific functions of [His5, Trp7, Tyr8]GnRH, particularly its role as a neuromodulator.

Avian Models: In birds, [His5, Trp7, Tyr8]GnRH (commonly cGnRH-II) is one of at least two native forms. oup.compan.olsztyn.pl Immunohistochemical studies in turkey hens have shown that neurons producing cGnRH-II are located in a distinct system from those producing cGnRH-I, primarily in the mesencephalon (midbrain). nih.govjst.go.jp This anatomical separation supports a functional divergence. Similar findings in ostriches confirm its presence in both hypothalamic and extrahypothalamic brain regions. nih.gov In species like the Japanese quail and house sparrow, levels of [His5, Trp7, Tyr8]GnRH change seasonally, and its expression can be influenced by social cues, linking it to the coordination of reproductive behavior and energy balance. nih.gov

Primate Models: The existence and function of [His5, Trp7, Tyr8]GnRH have also been confirmed in primates, including humans and rhesus monkeys. core.ac.ukqau.edu.pk Research using the marmoset monkey, a New World primate, has provided compelling evidence for its role in modulating sexual behavior. Studies have shown that administration of [His5, Trp7, Tyr8]GnRH specifically increases proceptive (sexual solicitation) behaviors in female marmosets. oup.com This effect was not replicated by GnRH-I, indicating a distinct behavioral function for the [His5, Trp7, Tyr8]GnRH system in primates that is independent of its classical role in gonadotropin release. oup.com

Comparative Physiology Findings for [His5, Trp7, Tyr8]GnRH
Model OrganismArea of StudyKey FindingsReference
Turkey (Meleagris gallopavo)Neuroanatomical LocalizationImmunoreactive cells and fibers are located in the midbrain, distinct from the GnRH-I system. nih.gov
Japanese Quail (Coturnix japonica)Behavioral EndocrinologyLevels of the peptide exhibit seasonal changes, linking it to reproductive physiology. nih.gov
Marmoset Monkey (Callithrix jacchus)Behavioral NeuroscienceStimulates female proceptive (sexual solicitation) behaviors. oup.com
Rhesus Macaque (Macaca mulatta)NeuroendocrinologyThe peptide is expressed in the hypothalamus. qau.edu.pk

Biophysical and Analytical Techniques for Structural and Functional Analysis

A suite of powerful analytical and biophysical methods is required to isolate, characterize, and quantify [His5, Trp7, Tyr8]GnRH, as well as to determine its three-dimensional structure, which is fundamental to its biological activity.

Spectroscopic Methods (e.g., NMR, CD) for Conformational Characterization

Understanding the three-dimensional shape (conformation) of [His5, Trp7, Tyr8]GnRH is critical for explaining its interaction with specific receptors. Spectroscopic techniques are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the structure of peptides in solution. Studies using NMR have been crucial in demonstrating that GnRH peptides, including their isoforms, adopt a specific folded structure. This conformation is characterized by a βII′-type turn in the center of the molecule, which brings the N- and C-termini into proximity. nih.gov This folded structure is considered essential for receptor binding and activation. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure and conformational stability of peptides. ijsra.net It provides information on the presence of structural elements like alpha-helices and beta-sheets. For a small peptide like [His5, Trp7, Tyr8]GnRH, CD spectroscopy helps to confirm the presence of the turn structure suggested by NMR and can be used to study how its conformation changes in response to different environments or upon binding to a receptor. mpg.de

Chromatographic and Mass Spectrometric Approaches for Peptide Analysis

The accurate analysis of [His5, Trp7, Tyr8]GnRH in complex biological samples relies on the combination of high-resolution separation techniques with precise mass detection. nih.govunil.ch

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is the foundational technique for the separation and purification of [His5, Trp7, Tyr8]GnRH from brain tissue extracts and other biological fluids. karger.comoup.comoup.com The peptide is separated from other molecules based on its hydrophobicity, and its elution time from the chromatography column serves as a key identifying characteristic when compared to a synthetic standard. mrc.ac.za

Mass Spectrometry (MS): MS is used for the definitive identification and structural confirmation of the peptide. When coupled with HPLC (LC-MS), it provides an unambiguous determination of the peptide's molecular weight, confirming its identity. karger.comacs.org Tandem mass spectrometry (MS/MS) can further be used to sequence the peptide, verifying the specific amino acid substitutions (His5, Trp7, Tyr8) that define this particular isoform. unil.chacs.org

Workflow for Chromatographic and Mass Spectrometric Analysis
StepTechniquePurposeReference
1. ExtractionTissue Homogenization & Acid ExtractionTo isolate peptides from biological samples (e.g., brain tissue). nih.gov
2. Separation & PurificationReverse-Phase HPLC (RP-HPLC)To separate [His5, Trp7, Tyr8]GnRH from other peptides and contaminants based on hydrophobicity. karger.comoup.commrc.ac.za
3. Identification & QuantificationMass Spectrometry (MS and LC-MS/MS)To confirm the molecular weight and amino acid sequence, and to quantify the peptide's concentration. karger.comoup.comacs.org

Immunological and Histochemical Techniques for Localization and Quantification

Immunological methods use highly specific antibodies to detect and measure the presence of [His5, Trp7, Tyr8]GnRH within tissues and biological fluids.

Immunohistochemistry (IHC) and Immunocytochemistry (ICC): These techniques are essential for visualizing the precise anatomical location of [His5, Trp7, Tyr8]GnRH within the brain and other tissues. By applying antibodies that specifically bind to the peptide, researchers can map the distribution of the neurons that synthesize it and trace their nerve fiber projections to target areas. nih.gov This has been used effectively to show that [His5, Trp7, Tyr8]GnRH neurons are predominantly located in the midbrain of birds and mammals and project to various brain regions, which supports its role as a neuromodulator. nih.govcore.ac.uk Double-labeling techniques can further show the close proximity of these nerve fibers to specific GnRH receptors. nih.govresearchgate.net

Radioimmunoassay (RIA): RIA is a highly sensitive quantitative technique used to measure the concentration of [His5, Trp7, Tyr8]GnRH in tissue extracts. nih.gov The method involves a competitive binding reaction between a radiolabeled peptide and the unlabeled peptide from a sample for a limited number of antibody binding sites. This technique has been used to determine the relative amounts of different GnRH isoforms in the hypothalamus versus extrahypothalamic brain regions in species like the ostrich. nih.gov

Viii. Comparative Endocrinology and Evolutionary Perspectives of His5, Trp7, Tyr8 Gnrh

Comparative Analysis with Mammalian GnRH I

Mammalian GnRH I (mGnRH) is the principal regulator of the hypothalamic-pituitary-gonadal (HPG) axis in mammals, responsible for stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). While cGnRH-II is also present in mammals, it exhibits significant structural and functional differences from mGnRH.

The primary structures of mGnRH and cGnRH-II differ at three key amino acid positions: 5, 7, and 8. oup.comoup.com These substitutions are not trivial, as this central region of the peptide is implicated in receptor binding. oup.com The amino acid at position 8, in particular, is considered crucial for ligand selectivity among different GnRH receptor subtypes. mdpi.com Arginine at position 8 is essential for high-affinity binding to the mammalian pituitary GnRH-I receptor. mdpi.com

This sequence divergence leads to differential recognition by GnRH receptors. Mammalian and avian receptors, for instance, display considerable variation in their ability to bind different GnRH molecules. oup.com While the mammalian GnRH receptor (type I) binds mGnRH with high affinity, its affinity for cGnRH-II is lower. oup.comoup.com Conversely, non-mammalian GnRH receptors, such as those in chickens and catfish, and the type II GnRH receptor found in some mammals, bind cGnRH-II with the highest affinity. oup.comoup.comnih.gov

The signaling fidelity is also affected. Both isoforms generally signal through G protein-coupled receptors to stimulate the production of inositol (B14025) phosphate (B84403), but the potency and downstream effects can vary depending on the specific receptor and cell type. nih.gov

GnRH IsoformAmino Acid Sequence
Mammalian GnRH IpGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2
[His5, Trp7, Tyr8]GnRH (Chicken GnRH-II)pGlu-His-Trp-Ser-His-Gly-Trp-Tyr-Pro-Gly-NH2

The structural variations between mGnRH and cGnRH-II have significant functional consequences. The substitutions in cGnRH-II are thought to preconfigure the molecule into a β-II′ turn conformation. nih.gov This stable structure is believed to enhance its binding affinity to certain receptor types without the need for conformational changes upon binding, which may account for its high affinity at non-mammalian and type II mammalian receptors. oup.comnih.gov

The distinct distribution and receptor selectivity suggest a subfunctionalization of these peptides during evolution. nih.gov In many vertebrates, mGnRH (or other GnRH1 forms) acts as the primary hypophysiotropic factor regulating gonadotropin release. frontiersin.orgmdpi.com In contrast, cGnRH-II, with its wide distribution in the central nervous system outside the hypothalamus, is often considered a neuromodulator or neurotransmitter, potentially influencing sexual behavior and other non-reproductive functions. oup.commdpi.comnih.gov The remarkable conservation of cGnRH-II across 500 million years of evolution suggests that each of its amino acids is essential for its biological activity. oup.comoup.com

Distinctive Features and Functions of GnRH III (Lamprey GnRH)

Lampreys, as basal vertebrates, provide a unique window into the early evolution of the GnRH system. They possess distinct GnRH isoforms, including lamprey GnRH-III (lGnRH-III), which exhibit unique characteristics.

Lamprey GnRH-III has the sequence pGlu-His-Trp-Ser-His-Asp-Trp-Lys-Pro-Gly-NH2. Phylogenetic analyses of GnRH precursor sequences show that lamprey GnRHs form a distinct group, separate from the three main paralogous lineages (GnRH1, GnRH2, and GnRH3) found in jawed vertebrates. researchgate.netnih.gov This suggests that lamprey GnRHs may represent an early, unique evolutionary branch of the GnRH family. nih.gov The lamprey GnRH-like molecule is considered a potential nodal point for analyzing the ancestral GnRH molecule. oup.com

GnRH IsoformAmino Acid Sequence
Mammalian GnRH IpGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2
[His5, Trp7, Tyr8]GnRH (Chicken GnRH-II)pGlu-His-Trp-Ser-His-Gly-Trp-Tyr-Pro-Gly-NH2
Lamprey GnRH-IIIpGlu-His-Trp-Ser-His-Asp-Trp-Lys-Pro-Gly-NH2

A specialized role for lGnRH-III has been proposed, particularly its ability to selectively stimulate FSH release in some mammals. Studies in rats and cattle have provided evidence for this selective action. nih.gov For instance, in cattle during the luteal phase, lGnRH-III was shown to induce the release of FSH without a concurrent release of LH, a response not observed with mGnRH. nih.gov This effect appeared to be dependent on the steroidal environment, as the peptide induced LH release when progesterone (B1679170) levels were low. nih.gov

However, these findings are not universally supported. Other studies in cattle have failed to replicate the FSH-selective release, suggesting instead that lGnRH-III may act as a weak competitor for the mammalian GnRH receptor, stimulating a non-selective release of both gonadotropins only at higher concentrations. bioscientifica.comnih.gov These conflicting results indicate that the precise physiological role and receptor interactions of lGnRH-III in mammals remain an area of active investigation.

Broader Context of GnRH Isoform Diversity Across Vertebrates

The GnRH family is characterized by a remarkable diversity of isoforms across the vertebrate lineage. Most jawed vertebrate species possess at least two forms of GnRH: GnRH1 and GnRH2 (cGnRH-II). frontiersin.orgresearchgate.net A third form, GnRH3, has been identified in many teleost fish and has also been reported in lamprey and coelacanth. frontiersin.org

This diversity is believed to have arisen from two whole-genome duplication events that occurred early in vertebrate evolution, which resulted in three ancestral GnRH genes. nih.govfrontiersin.org Subsequent gene loss and duplication events in different lineages have shaped the specific GnRH repertoire seen in various species today. nih.govfrontiersin.org For example, the GnRH3 gene appears to have been lost in the tetrapod lineage. nih.gov This evolutionary framework has led to the subfunctionalization of the different GnRH isoforms, with GnRH1 typically serving as the primary regulator of pituitary gonadotropin release, while GnRH2 and GnRH3 have often taken on roles as neuromodulators influencing reproductive behavior. nih.gov

GnRH TypeCommon Name ExampleGeneral LocationPrimary Proposed Function
GnRH1Mammalian GnRHHypothalamus/Preoptic AreaGonadotropin Release
GnRH2Chicken GnRH-IIMidbrain/Hindbrain (widely distributed)Neuromodulation/Reproductive Behavior
GnRH3Salmon GnRHOlfactory Bulb/Forebrain (Teleosts)Neuromodulation/Sexual Behavior

Ix. Future Directions and Emerging Avenues in His5, Trp7, Tyr8 Gnrh Research

Disentangling the Complete Receptor Landscape for [His5, Trp7, Tyr8]GnRH in Mammals

While the primary receptor for GnRH in mammals is the Type I GnRH receptor (GnRHR-I), the existence and physiological relevance of other receptor subtypes, particularly a Type II GnRH receptor, have been a subject of considerable investigation and debate. pnas.orgguidetopharmacology.org [His5, Trp7, Tyr8]GnRH, also known as chicken GnRH-II (cGnRH-II), is the natural ligand for the Type II GnRH receptor found in many vertebrates. pnas.orgpnas.org In mammals, a full-length functional Type II GnRH receptor has not been definitively identified in humans, though it has been found in other mammals like the marmoset. pnas.orgguidetopharmacology.org

Future research will need to conclusively determine the presence and distribution of a functional Type II GnRH receptor in various human tissues. Advanced molecular techniques, such as deep sequencing and sensitive protein detection methods, will be instrumental in this pursuit. Understanding the full receptor landscape is critical because [His5, Trp7, Tyr8]GnRH has been shown to elicit biological effects that are distinct from GnRH I, suggesting the involvement of different receptor-mediated signaling pathways. nih.govnih.gov For instance, studies have indicated that GnRH II is more potent in stimulating apoptosis and antiproliferative effects, potentially through G(i) protein-mediated signaling, whereas GnRH I is more effective in activating the G(q/11) protein pathway associated with gonadotropin release. nih.gov

A comprehensive map of the receptor interactions of [His5, Trp7, Tyr8]GnRH will be crucial for understanding its diverse physiological roles and for the development of targeted therapies.

Rational Design of Next-Generation [His5, Trp7, Tyr8]GnRH Analogs with Enhanced Specificity

The unique signaling properties of [His5, Trp7, Tyr8]GnRH have spurred efforts to design novel analogs with enhanced specificity for particular receptor subtypes or signaling pathways. The goal is to develop compounds that can selectively elicit desired therapeutic effects, such as anti-cancer activity, while minimizing off-target effects. nih.govoup.comresearchgate.net

Structure-activity relationship (SAR) studies have been pivotal in this area. oup.com By systematically substituting amino acids in the [His5, Trp7, Tyr8]GnRH sequence, researchers have identified key residues that determine receptor binding affinity and functional selectivity. oup.comnih.gov For example, substituting Arg8 in GnRH I with Tyr8, as found in [His5, Trp7, Tyr8]GnRH, results in an analog with poor inositol (B14025) phosphate (B84403) generation (a hallmark of GnRHR-I activation) but high antiproliferative potency. nih.gov

Computational modeling and molecular docking studies are becoming increasingly important in the rational design process. uit.no These in silico approaches allow for the prediction of how different analogs will interact with the GnRH receptor, guiding the synthesis of the most promising candidates. uit.noresearchgate.net This strategy accelerates the development of next-generation analogs with fine-tuned properties.

Table 1: Impact of Amino Acid Substitutions on GnRH Analog Activity

AnalogKey Substitution(s)Impact on Antiproliferative PotencyImpact on Inositol Phosphate ProductionReference
[His5]GnRH ITyr5 -> His5IncreasedIncreased nih.gov
[Trp7]GnRH ILeu7 -> Trp7IncreasedNo significant change oup.com
[Tyr8]GnRH IArg8 -> Tyr8HighVery poor nih.gov

Investigating Novel and Non-Canonical Biological Roles of [His5, Trp7, Tyr8]GnRH

Beyond its well-established role in regulating reproduction, evidence is mounting for novel and non-canonical functions of [His5, Trp7, Tyr8]GnRH. The widespread expression of GnRH and its receptors in extra-pituitary tissues, including the brain, endometrium, and various cancer cells, points to a broader physiological significance. nih.govpnas.orgguidetopharmacology.orgnih.gov

One of the most promising areas of investigation is the direct antiproliferative and pro-apoptotic effects of [His5, Trp7, Tyr8]GnRH and its analogs on cancer cells. mdpi.comnih.gov This has been observed in cancers of the reproductive system, such as prostate, breast, and ovarian cancer. nih.govup.ac.zanih.gov The signaling pathways mediating these anti-cancer effects appear to be distinct from the classical gonadotropin-releasing pathway and may involve the activation of phosphotyrosine phosphatases and modulation of growth factor receptor signaling. nih.gov

Furthermore, [His5, Trp7, Tyr8]GnRH has been proposed to have neuromodulatory functions. pnas.org Its presence in extra-hypothalamic brain regions suggests a role in neuronal signaling and behavior. pnas.org Future studies will likely focus on elucidating these non-canonical roles, which could lead to novel therapeutic applications for a range of conditions beyond reproductive disorders.

Systems Biology Approaches for Comprehensive Understanding of [His5, Trp7, Tyr8]GnRH Action

To gain a holistic understanding of the complex biological actions of [His5, Trp7, Tyr8]GnRH, researchers are increasingly turning to systems biology approaches. This involves integrating data from various "omics" platforms (genomics, proteomics, metabolomics) with computational modeling to map the intricate signaling networks and downstream effects of this GnRH analog. nih.govresearchgate.net

Mathematical modeling has already proven valuable in GnRH research, helping to decipher the dynamics of GnRH signaling and the mechanisms of pulsatile hormone release. researchgate.netnih.gov By extending these models to incorporate the specific actions of [His5, Trp7, Tyr8]GnRH and its diverse receptor interactions, a more complete picture of its physiological impact can be constructed.

These systems-level analyses will be crucial for:

Identifying novel drug targets within the GnRH signaling network.

Predicting the cellular response to different GnRH analogs.

Understanding how the effects of [His5, Trp7, Tyr8]GnRH are modulated by other signaling pathways and physiological states.

The integration of experimental data with computational modeling will undoubtedly accelerate our understanding of [His5, Trp7, Tyr8]GnRH and pave the way for the development of more effective and personalized therapies.

Q & A

Q. What frameworks guide the ethical reporting of negative or inconclusive results?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal studies and FAIR principles for data sharing. Transparently document sample sizes, exclusion criteria, and power calculations to avoid publication bias .

Q. How should researchers contextualize findings within existing literature on LHRH analogues?

  • Methodological Answer : Use citation matrices (VOSviewer/CitNetExplorer) to map knowledge gaps. Highlight how structural modifications at positions 5, 7, and 8 address unresolved questions in receptor desensitization .

Future Directions

Q. What emerging technologies could refine the functional analysis of this analogue?

  • Methodological Answer : Single-cell RNA sequencing (scRNA-seq) to identify receptor subtypes in heterogeneous tissues. Cryo-EM for high-resolution structural insights into peptide-receptor complexes .

Q. How can multi-omics approaches elucidate downstream signaling pathways?

  • Methodological Answer : Integrate phosphoproteomics (LC-MS/MS) and transcriptomics (RNA-seq) to map signaling cascades. Validate findings with kinase inhibitors (e.g., U0126 for ERK pathways) .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.